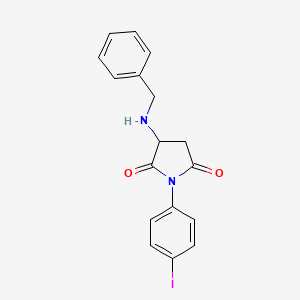![molecular formula C12H12N2O3 B2851938 N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide CAS No. 1396567-68-2](/img/structure/B2851938.png)
N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide is a compound that features a furan ring and a picolinamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the picolinamide moiety is derived from picolinic acid, a derivative of pyridine
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been noted for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and replication .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of essential biological processes . For instance, some furan derivatives inhibit the synthesis of key microbial proteins, leading to a halt in growth and replication .
Biochemical Pathways
Given the broad biological activity of furan derivatives, it is likely that this compound affects multiple pathways, particularly those involved in microbial growth and replication .
Result of Action
Given the known biological activities of furan derivatives, it is likely that the compound exerts its effects by inhibiting key biological processes in target organisms, leading to a halt in growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide typically involves the reaction of 2-furoic acid with an appropriate amine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCM (dichloromethane) as the solvent . The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)picolinamide: Similar structure but with the furan ring in a different position.
N-(2-(thiophen-3-yl)-2-hydroxyethyl)picolinamide: Contains a thiophene ring instead of a furan ring.
N-(2-(pyridin-3-yl)-2-hydroxyethyl)picolinamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and binding properties. The combination of the furan ring and picolinamide moiety provides a distinct set of chemical and biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(9-4-6-17-8-9)7-14-12(16)10-3-1-2-5-13-10/h1-6,8,11,15H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPAJJVAOAWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2851855.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2851857.png)
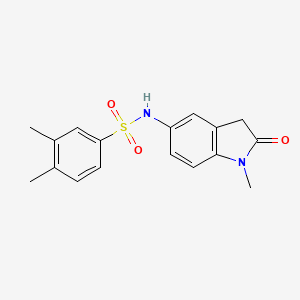
![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2851859.png)

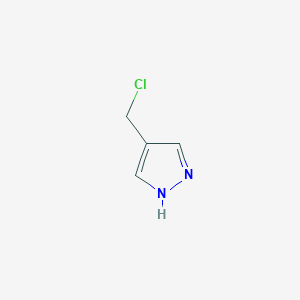
![1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851868.png)
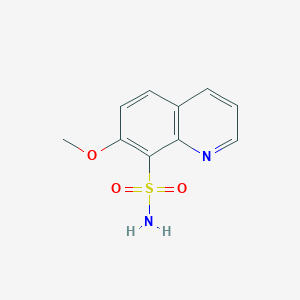

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2851872.png)
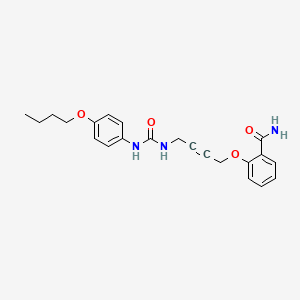
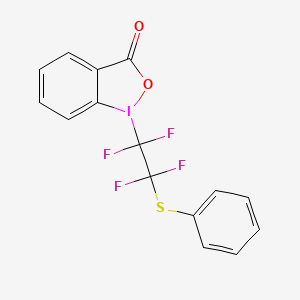
![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)
